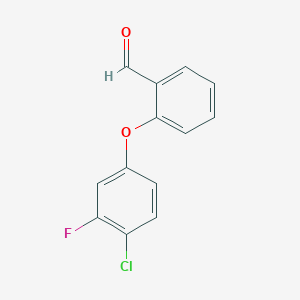

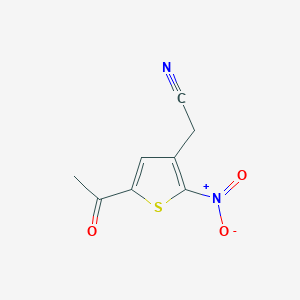

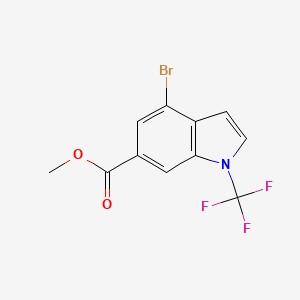

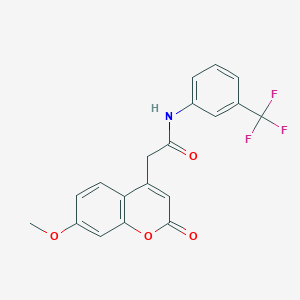

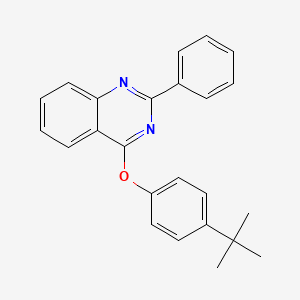

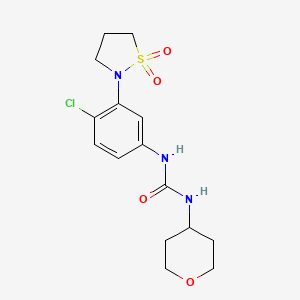

![molecular formula C20H14N2O5S B2355056 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate CAS No. 1203061-57-7](/img/structure/B2355056.png)

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate” is a chemical compound with the molecular formula C20H14N2O5S. It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The base-catalyzed Claisen–Schmidt condensation of an aldehyde and a ketone afforded a chalcone, which was transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the compound followed by hydrolysis of the cyano group furnished the isoxazole scaffold . The novel amide derivatives were accumulated in the reaction of the scaffold with the corresponding anilines .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=CC1=NOC (C2=CC3=C (OCCO3)C=C2)=C1 . This indicates that the compound contains an isoxazole ring attached to a benzo[d]thiazole-2-carboxylate group via a methyl bridge . Physical And Chemical Properties Analysis

The compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.Aplicaciones Científicas De Investigación

Pharmaceutical Research

The benzo[d]thiazole moiety is known for its antimicrobial properties . This compound could be investigated for its potential use as a novel antimicrobial agent . Its efficacy against various bacterial strains and its mechanism of action would be key research areas.

Material Science

Compounds containing the dihydrobenzo[b][1,4]dioxin unit have been studied for their optical properties . This particular compound could be explored for its use in creating materials with specific optical characteristics, such as nonlinear optical materials or components for molecular electronic devices .

Organic Synthesis

The efficient synthesis of derivatives of 5-amino-2,3-dihydrobenzo[d]thiazole-4,6-dicarbonitrile has been reported . This compound could serve as a precursor in the synthesis of novel organic molecules, potentially expanding the library of compounds with sulfur-containing heterocycles.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit a variety of biological activities, suggesting potential targets could include enzymes, receptors, or other proteins involved in cellular processes .

Mode of Action

These interactions may induce conformational changes in the target proteins, altering their activity and resulting in downstream effects .

Biochemical Pathways

Based on the structural similarity to other bioactive compounds, it could potentially interfere with various biochemical pathways, including signal transduction, gene expression, and metabolic processes .

Pharmacokinetics

For instance, its lipophilic nature could facilitate absorption and distribution, while its molecular weight and polar surface area could impact its metabolism and excretion .

Result of Action

Based on the biological activities of structurally similar compounds, it could potentially exert antimicrobial, antioxidant, or other pharmacological effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and hence its interaction with targets. Similarly, the presence of other molecules could either facilitate or hinder the compound’s access to its targets .

Propiedades

IUPAC Name |

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O5S/c23-20(19-21-14-3-1-2-4-18(14)28-19)26-11-13-10-16(27-22-13)12-5-6-15-17(9-12)25-8-7-24-15/h1-6,9-10H,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEUORHBMUPTRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-methyl-1,3-dihydroindene-2-carboxamide;hydrochloride](/img/structure/B2354974.png)

![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2354979.png)

![1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2354980.png)

![2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2354981.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)